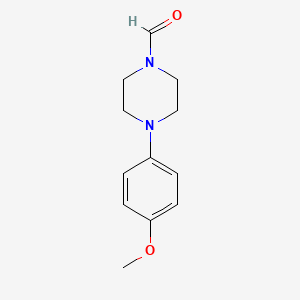

1-Formyl-4-(4-methoxyphenyl)piperazine

Description

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2O2/c1-16-12-4-2-11(3-5-12)14-8-6-13(10-15)7-9-14/h2-5,10H,6-9H2,1H3 |

InChI Key |

DRBJDBYQRDWYSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of the Piperazine Scaffold

An In-depth Technical Guide to 1-Formyl-4-(4-methoxyphenyl)piperazine: Synthesis, Characterization, and Applications

The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and physicochemical properties, such as low toxicity and the ability to form multiple hydrogen bonds, make it an essential pharmacophore in drug design.[3] Piperazine derivatives exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, primarily through the modulation of monoamine pathways in the central nervous system.[1][2]

This guide focuses on a specific derivative, this compound. This compound is derived from its well-characterized precursor, 1-(4-methoxyphenyl)piperazine (MeOPP), a substance known both as a key intermediate in the synthesis of pharmaceuticals and as a compound with stimulant and euphoric properties.[4][5] The introduction of a formyl group (-CHO) to the piperazine ring is a critical synthetic step. Formylation can serve multiple purposes in drug development, such as acting as a protecting group, modifying the compound's pharmacokinetic profile, or serving as a handle for further chemical elaboration.

As a Senior Application Scientist, this document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the synthesis, analytical validation, and potential applications of this compound, grounding the discussion in established chemical principles and data from closely related analogues.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties.

Structure:

-

2D Structure: The molecule consists of a central piperazine ring. One nitrogen atom is attached to a p-methoxyphenyl group, and the other is bonded to a formyl group.

-

IUPAC Name: this compound

-

SMILES: COC1=CC=C(C=C1)N2CCN(C=O)CC2

Physicochemical Data:

The following table summarizes the key computed and experimental properties of the parent compound, which are essential for predicting the behavior of its formylated derivative.

| Property | Value (this compound) | Value (Parent Compound: 1-(4-methoxyphenyl)piperazine) | Data Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₁H₁₆N₂O | Calculated /[6] |

| Molecular Weight | 220.27 g/mol | 192.26 g/mol | Calculated /[6] |

| Appearance | Predicted: White to off-white solid | Solid | Predicted / |

| Melting Point | Predicted: Higher than parent due to amide bond | 42-47 °C | Predicted / |

| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF) | Soluble in DMF, DMSO, Methanol, PBS (pH 7.2) | Predicted /[5] |

| CAS Number | Not assigned | 38212-30-5 | N/A /[6] |

Synthesis Pathway: From Precursor to Final Compound

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the piperazine precursor, followed by its formylation.

Part 1: Synthesis of the Precursor, 1-(4-methoxyphenyl)piperazine

A robust and frequently cited method for synthesizing N-aryl piperazines involves the reaction of an aniline with a bis-electrophile. An efficient one-pot method starts from diethanolamine, which is converted in situ to bis(2-chloroethyl)amine and subsequently reacted with p-anisidine.[4] This approach avoids the isolation of the carcinogenic bis(2-chloroethyl)amine intermediate.

Protocol: One-Pot Synthesis of 1-(4-methoxyphenyl)piperazine

-

Activation: Slowly add hydrobromic acid (HBr) to diethanolamine and reflux the mixture for approximately 12 hours. This converts the hydroxyl groups into good leaving groups (bromides).[4]

-

Cyclization/Arylation: After removing excess HBr by distillation, add p-anisidine, sodium carbonate (as a base), and 1-butanol (as a solvent) to the reaction flask under an inert nitrogen atmosphere.[4]

-

Reaction: Heat the mixture at 120°C for several hours. The p-anisidine displaces one bromide, and the secondary amine formed subsequently displaces the second bromide intramolecularly to form the piperazine ring.[4]

-

Workup and Isolation: After cooling, the reaction mixture is washed with water. The pH of the organic layer is adjusted to acidic (pH 5) with concentrated HCl to precipitate the hydrochloride salt of the product.[4] The salt can then be recrystallized from ethanol and dried.

Part 2: Formylation of 1-(4-methoxyphenyl)piperazine

Formylation of the secondary amine on the piperazine ring can be achieved using several standard reagents. A common and effective method is the use of a mixed anhydride of formic acid and acetic anhydride.

Protocol: Synthesis of this compound

-

Reagent Preparation: Prepare the formylating agent by reacting formic acid with acetic anhydride. This is typically done at a controlled temperature (e.g., 50-60°C) to form the mixed anhydride.

-

Reaction: Dissolve the precursor, 1-(4-methoxyphenyl)piperazine, in a suitable aprotic solvent. Slowly add the prepared formylating agent to this solution at a reduced temperature (e.g., 0-5°C) to control the exothermic reaction.

-

Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Upon completion, quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize excess acid. Extract the product into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis pathway of this compound.

Analytical Characterization and Validation

Self-validation through rigorous analytical characterization is paramount. The successful synthesis of this compound must be confirmed by a suite of spectroscopic and chromatographic techniques. The data below are predicted based on the known spectra of the precursor and the expected influence of the formyl group.

| Technique | Predicted Observations for this compound | Rationale |

| ¹H NMR | δ ~8.1 ppm (s, 1H, -CHO) ; 6.8-7.0 ppm (m, 4H, Ar-H); 3.7-3.9 ppm (m, 4H, piperazine-H); 3.78 ppm (s, 3H, -OCH₃); 3.1-3.3 ppm (m, 4H, piperazine-H). | The formyl proton (-CHO) gives a characteristic singlet in the downfield region. The aromatic and methoxy protons will be similar to the precursor. The piperazine protons will show two distinct sets of signals due to the amide bond's rotational barrier. |

| ¹³C NMR | δ ~160-165 ppm (C=O) ; ~154 ppm (Ar-C-O); ~145 ppm (Ar-C-N); ~114-120 ppm (Ar-C-H); ~55 ppm (-OCH₃); ~40-50 ppm (piperazine carbons). | The carbonyl carbon of the formyl group is highly deshielded. Other signals are comparable to the parent compound. |

| IR Spectroscopy | ~1670 cm⁻¹ (strong, C=O stretch) ; ~2950-2800 cm⁻¹ (C-H stretch); ~1510 cm⁻¹ (C=C aromatic stretch); ~1240 cm⁻¹ (C-O stretch). | The most prominent new peak is the strong carbonyl absorption of the tertiary amide, which is a definitive indicator of successful formylation. |

| Mass Spectrometry (GC-MS/LC-MS) | Molecular Ion [M]⁺ at m/z = 220.12 . Key fragments may include loss of the formyl group (m/z 191), cleavage of the piperazine ring, and the methoxyphenyl cation (m/z 108). | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide structural evidence. GC-MS is a well-established method for analyzing piperazine derivatives.[7][8] |

Analytical Workflow

Caption: Workflow for analytical validation of the final compound.

Potential Applications and Biological Context

While this compound is not an end-product therapeutic itself, its value lies in its role as a versatile intermediate in drug discovery.

-

Scaffold for Lead Generation: The piperazine core is a privileged structure in neuropharmacology.[1] This formylated derivative serves as a readily available building block. The formyl group can be reduced to a methyl group, oxidized to a carboxylic acid, or used in reductive amination reactions to introduce a wide variety of functional groups, enabling the rapid generation of a library of compounds for screening.

-

Modulation of Pharmacological Activity: The parent compound, MeOPP, is known to interact with serotonin and dopamine receptors.[5] The addition of the formyl group creates a tertiary amide, which significantly alters the basicity of the adjacent nitrogen. This change will drastically affect the compound's ability to form ionic bonds with receptor targets, potentially altering its pharmacological profile from an agonist to an antagonist or modifying its receptor selectivity.

-

Intermediate for Complex Antifungals: The structurally related compound 1-acetyl-4-(4-hydroxyphenyl)piperazine is a key intermediate in the synthesis of ketoconazole, a broad-spectrum antifungal agent.[9] This highlights the utility of N-acylated arylpiperazines as precursors for complex heterocyclic drugs. Similarly, this compound could be a precursor in the synthesis of novel therapeutic agents.

Conclusion

This compound represents a synthetically accessible and valuable intermediate for drug discovery and development. This guide has provided a comprehensive technical framework, outlining a logical synthesis pathway from common starting materials and detailing the necessary analytical techniques for structural confirmation and purity assessment. The true potential of this compound lies in its utility as a molecular scaffold, allowing researchers to explore novel chemical space in the ongoing search for more effective and selective therapeutics targeting the central nervous system and beyond. The principles and protocols described herein offer a self-validating system for the production and characterization of this and other related piperazine derivatives, empowering further innovation in medicinal chemistry.

References

- Analytical Methods - RSC Publishing. (n.d.).

- Yılmaz, F., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved February 13, 2026, from [Link]

-

Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved February 13, 2026, from [Link]

-

Analytical CHEMISTRY. (2011). Trade Science Inc. Retrieved February 13, 2026, from [Link]

-

SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved February 13, 2026, from [Link]

-

de Oliveira, M. A. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-595. doi:10.1111/fcp.12408. Retrieved February 13, 2026, from [Link]

-

Kant, R., et al. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). ResearchGate. Retrieved February 13, 2026, from [Link]

- CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.

-

Pipzine Chemicals. (n.d.). 1-(4-methoxyphenyl)piperazine HcI. Retrieved February 13, 2026, from [Link]

-

JIGS Chemical Limited. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 13, 2026, from [Link]

-

Anglia Ruskin Research Online (ARRO) - Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved February 13, 2026, from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. aru.figshare.com [aru.figshare.com]

- 9. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

Technical Whitepaper: 1-Formyl-4-(4-methoxyphenyl)piperazine

Characterization, Synthesis, and Impurity Profiling in Antifungal Drug Development

Part 1: Chemical Identity & Strategic Significance

1-Formyl-4-(4-methoxyphenyl)piperazine is a critical intermediate and process impurity associated with the synthesis of triazole antifungal agents, specifically Itraconazole and Posaconazole . In the context of Good Manufacturing Practice (GMP), this compound represents a "Known Impurity" that requires rigorous control strategies due to the reactivity of the formyl group and the biological activity of the phenylpiperazine pharmacophore.

Unlike common catalog reagents, this compound is frequently generated in situ or appears as a degradation product. Therefore, it is best identified through its commercial precursor.

Chemical Datasheet

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde; N-Formyl-N'-(p-methoxyphenyl)piperazine |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Precursor CAS | 38212-30-5 (1-(4-Methoxyphenyl)piperazine) |

| Target CAS | Non-Catalog Intermediate (Referenced as N-formyl impurity of CAS 38212-30-5) |

| Structural Motif | Phenylpiperazine core with N1-formylation |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

Part 2: Synthetic Pathway & Protocol

The synthesis of this compound is a classic N-formylation of a secondary amine. While multiple routes exist, the Mixed Anhydride Method (Formic Acid/Acetic Anhydride) is preferred for its high yield and selectivity, avoiding the harsh conditions of direct thermal formylation.

2.1 Reaction Logic (Graphviz Visualization)

The following diagram outlines the synthetic workflow and the critical decision points for process control.

Figure 1: Step-wise synthesis workflow for the N-formylation of phenylpiperazine derivatives.

2.2 Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5): 10.0 g (52 mmol)

-

Formic Acid (98%): 5.0 mL

-

Acetic Anhydride: 10.0 mL

-

Dichloromethane (DCM): 100 mL

-

Sodium Bicarbonate (sat. aq.): 100 mL

Procedure:

-

Mixed Anhydride Formation: In a dry flask, mix Formic Acid (5.0 mL) and Acetic Anhydride (10.0 mL). Stir at 50-60°C for 1 hour, then cool to 0°C. Causality: This generates the active formylating agent, acetic formic anhydride, which is more reactive than formic acid alone.

-

Substrate Preparation: Dissolve 1-(4-Methoxyphenyl)piperazine (10.0 g) in DCM (100 mL) and cool to 0°C.

-

Addition: Add the cooled mixed anhydride solution dropwise to the amine solution over 30 minutes. Control: Maintain temperature <5°C to prevent exotherms and side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine spot (low Rf) should disappear.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until pH is slightly basic (pH ~8). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.[1]

-

Isolation: Concentrate under reduced pressure to yield the crude formyl derivative as an off-white solid or viscous oil. Recrystallize from Ethanol/Water if high purity (>99%) is required.

Part 3: Analytical Profiling & Impurity Identification

In drug development, this compound is often tracked as Impurity F (or similar code depending on the pharmacopeia) in Itraconazole APIs. Its detection relies on the distinct electronic signature of the formyl group.

3.1 Structural Context in Antifungals[2]

The diagram below illustrates where this impurity originates in the retrosynthetic breakdown of Itraconazole.

Figure 2: Retrosynthetic map showing the origin of the formyl impurity in antifungal synthesis.

3.2 Analytical Markers

To validate the identity of the synthesized compound, look for these specific signals:

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.05 ppm (s, 1H) | The formyl proton (-CH O) is a singlet in the downfield region, distinct from aromatic protons. |

| ¹H NMR | δ 3.70 ppm (s, 3H) | Methoxy group (-OCH ₃) on the phenyl ring. |

| HPLC (Reverse Phase) | RT ~1.2x of Precursor | The formyl group reduces polarity compared to the free amine, increasing retention time on C18 columns. |

| Mass Spectrometry | m/z 221.1 [M+H]⁺ | Parent ion. A fragment at m/z 193 indicates loss of -CO (deformylation). |

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for the formyl derivative is limited, it should be handled with the same precautions as its parent phenylpiperazine.

-

Hazards: Skin and eye irritant.[3] Potential sensitizer.

-

GHS Classification: Warning (H315, H319, H335).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The formyl group can be labile under acidic conditions or high humidity.

References

-

Chemical Precursor Identity: Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine (CAS 38212-30-5) Product Sheet. Retrieved from .[3]

- Synthesis Methodology:N-Formylation of Amines using Formic Acid and Acetic Anhydride. Standard Organic Transformations. (General protocol adapted for phenylpiperazines).

- Impurity Context: World Health Organization (WHO). International Pharmacopoeia: Itraconazole Monograph.

- Patent Literature:Preparation of Piperazine Derivatives as Antifungal Intermediates.

-

Chemical Structure Validation: PubChem. Compound Summary for 1-(4-Methoxyphenyl)piperazine. Retrieved from .

Sources

4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde properties

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde, a derivative of the well-studied N-arylpiperazine scaffold. While direct experimental data for this specific carboxaldehyde is limited in public literature, this document synthesizes information from its core precursor, 1-(4-Methoxyphenyl)piperazine, and established principles of organic chemistry to provide a robust profile for researchers. We will explore its chemical properties, propose a detailed synthetic route, predict its spectral characteristics, and discuss its potential applications in drug discovery and materials science.

Core Chemical & Physical Properties

The foundational molecule for our target compound is 1-(4-Methoxyphenyl)piperazine. The addition of a carboxaldehyde group to the N-1 position of the piperazine ring modifies its chemical properties, introducing a reactive carbonyl moiety suitable for further synthetic transformations.

Structural Information

-

Parent Compound: 1-(4-Methoxyphenyl)piperazine

-

Target Compound: 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde

Physicochemical Data Summary

The following table summarizes the known properties of the parent compound and the calculated or predicted properties for the target carboxaldehyde derivative.

| Property | 1-(4-Methoxyphenyl)piperazine | 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde | Data Source |

| Synonyms | 1-(4-Anisyl)piperazine, p-MeOPP, 4-MeOPP | N/A | [1][2] |

| CAS Number | 38212-30-5 | Not Assigned | [3] |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₂H₁₆N₂O₂ | / Calculated |

| Molecular Weight | 192.26 g/mol | 220.27 g/mol | [2] / Calculated |

| Appearance | Solid | Predicted to be a solid | |

| Melting Point | 42-47 °C (lit.) | Predicted to be higher than precursor | [3] |

| Boiling Point | Not determined | Not determined | [4] |

| Solubility | Soluble in DMSO, DMF, Methanol | Predicted to have similar solubility | [1] |

Synthesis and Spectroscopic Characterization

A logical synthetic approach involves a two-step process: first, the synthesis of the 1-(4-methoxyphenyl)piperazine precursor, followed by its formylation.

Proposed Synthetic Workflow

The synthesis can be efficiently planned as follows:

-

Step 1: N-Arylation. Synthesis of the precursor, 1-(4-Methoxyphenyl)piperazine, from p-anisidine and a piperazine synthon. A common laboratory-scale method involves the reaction of an aniline with bis(2-chloroethyl)amine.[5] An alternative one-pot industrial method starts from diethanolamine.[5]

-

Step 2: Formylation. Introduction of the carboxaldehyde group onto the secondary amine of the piperazine ring. This can be achieved using various formylating agents. A standard and effective method is the use of ethyl formate in a suitable solvent.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Formylation of 1-(4-Methoxyphenyl)piperazine

Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Reagents & Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Methoxyphenyl)piperazine (1.0 eq).

-

Add a suitable solvent such as ethanol or toluene.

-

Add ethyl formate (1.5 - 2.0 eq).

-

-

Reaction:

-

Stir the mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up & Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde.

-

Predicted Spectroscopic Data

The following table outlines the predicted spectral data for the successful synthesis of 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde, which is essential for its characterization.

| Technique | Predicted Data |

| ¹H NMR | ~8.1 ppm (s, 1H, -CHO) ; 6.8-7.0 ppm (m, 4H, Ar-H); 3.75 ppm (s, 3H, -OCH₃); 3.6-3.8 ppm (m, 4H, piperazine-H); 3.0-3.2 ppm (m, 4H, piperazine-H). The aldehyde proton will be a sharp singlet and the most downfield signal. |

| ¹³C NMR | ~160 ppm (C=O) ; ~154 ppm (Ar-C-O); ~145 ppm (Ar-C-N); ~118 ppm & ~114 ppm (Ar-C-H); ~55 ppm (-OCH₃); ~50 ppm & ~45 ppm (piperazine carbons). |

| IR (KBr, cm⁻¹) | ~1670-1690 cm⁻¹ (strong, C=O stretch of amide/aldehyde) ; 2850-3000 cm⁻¹ (C-H stretch); ~1510 cm⁻¹ (aromatic C=C stretch); ~1245 cm⁻¹ (Ar-O-C stretch). |

| Mass Spec (ESI-MS) | Predicted [M+H]⁺ = 221.13. |

Potential Applications & Biological Context

The parent N-(4-methoxyphenyl)piperazine (MeOPP) is known to possess stimulant properties, likely acting on serotonergic and dopaminergic pathways.[1][6] Piperazine derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[6][7]

The introduction of a carboxaldehyde group transforms the molecule into a versatile synthetic intermediate. The aldehyde functional group is highly valuable for building molecular complexity.

-

Synthetic Handle: The aldehyde can readily undergo reactions such as reductive amination, Wittig reactions, and condensation reactions to create a diverse library of more complex derivative compounds.

-

Drug Discovery: By using the aldehyde as a reactive point, researchers can attach this piperazine scaffold to other pharmacophores, potentially creating novel hybrid molecules with unique therapeutic properties.

-

Covalent Modulators: The aldehyde group could potentially act as a reactive "warhead" to form covalent bonds with specific biological targets, a strategy of growing interest in drug development.

Caption: Role as a versatile chemical intermediate.

Safety and Handling

Comprehensive safety data for 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde is not available. Therefore, safety precautions must be based on the known hazards of its precursor and the aldehyde functional class.

-

Precursor Hazards: The parent compound, 1-(4-Methoxyphenyl)piperazine, is classified as a skin, eye, and respiratory irritant.[4][8]

-

Aldehyde Hazards: Aldehydes as a class can be irritants, sensitizers, and may be harmful if inhaled or swallowed.

-

Recommended Precautions:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][11]

-

Avoid breathing dust, fumes, or vapors.[9]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

References

- Thermo Fisher Scientific. (2018, January 18).

- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet (1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride).

- Tokyo Chemical Industry Co., Ltd. (2025, March 28).

- CymitQuimica. (2024, December 19). Safety Data Sheet (2-(2-methoxyphenyl)piperazine).

- Cayman Chemical. (2025, June 30). Safety Data Sheet (1-(4-Methoxyphenyl)piperazine (hydrochloride)).

- Molbase. Synthesis of N-{4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl}hydrazinecarboxamide.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10679270, 4-(4-Methoxyphenyl)piperidine.

- Wolska, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1549.

- Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- ChemicalBook. (2025, July 4). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.

- Sigma-Aldrich. 1-(4-Methoxyphenyl)piperazine 97.

- Ohtaka, H., et al. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use.

- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(10), 791-797.

- Kant, R., et al. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7).

- Kumar, A., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

- Cayman Chemical. 1-(4-Methoxyphenyl)piperazine (hydrochloride).

- Wikipedia. Piperazine.

- Kumar, K., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section E, 78(Pt 9), 834-840.

- Global Substance Registration System. 4-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)BENZENAMINE.

- ChemicalBook. (2026, January 13). 1-(4-Methoxyphenyl)piperazine.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine.

- Arayne, S. M., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest.

- PubChemLite. 1-(4-methoxyphenyl)piperazine (C11H16N2O).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Methoxyphenyl)piperazine | 38212-30-5 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

Technical Identification Guide: N-Formyl-1-(4-methoxyphenyl)piperazine

Executive Summary

This technical guide details the isolation, synthesis, and analytical characterization of 1-Formyl-4-(4-methoxyphenyl)piperazine (N-formyl-pMPP). This compound is a critical marker in two distinct fields:

-

Forensic Toxicology: As a specific byproduct of the Leuckart-Wallach synthesis route used to manufacture illicit piperazine-class drugs.

-

Pharmaceutical Chemistry: As a stable intermediate in the synthesis of antifungal agents (e.g., Posaconazole analogues) and a metabolite of p-methoxyphenylpiperazine (pMPP).

This document provides a self-validating protocol for identifying this derivative, distinguishing it from its parent compound and structural isomers using GC-MS and NMR spectroscopy.

Chemical Context & Origin

Synthetic Origin (The Leuckart Marker)

The presence of N-formyl-pMPP in a sample containing p-MPP strongly suggests a synthesis route involving formic acid or formamide. In the Leuckart reaction, the reductive amination of precursors often yields N-formyl intermediates. If the hydrolysis step is incomplete, N-formyl-pMPP remains as a persistent impurity.

Metabolic Origin

In vivo, p-MPP can undergo N-formylation as a minor Phase II metabolic pathway, although N-oxidation and hydroxylation are more dominant. Distinguishing the source requires profiling the ratio of parent drug to the formyl derivative; high concentrations of the formyl adduct typically indicate a synthetic impurity rather than a metabolite.

Reference Standard Synthesis

To validate unknown samples, a reference standard must be synthesized. The following protocol utilizes ethyl formate to avoid the harsh conditions of neat formic acid, preventing ring cleavage.

Protocol: Selective N-Formylation

Reagents: 1-(4-Methoxyphenyl)piperazine (pMPP), Ethyl Formate (excess), Ethanol (anhydrous).

-

Dissolution: Dissolve 1.0 g (5.2 mmol) of p-MPP in 10 mL of anhydrous ethanol.

-

Addition: Add 5 mL of ethyl formate (excess).

-

Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The starting material (

) should disappear, replaced by a higher running spot ( -

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from minimal hot ethyl acetate/hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Yield Expectation: >85% as a white/off-white solid or viscous oil.

Analytical Profiling

Mass Spectrometry (GC-MS)

The mass spectral signature of N-formyl-pMPP is distinct due to the labile nature of the formyl group and the stability of the piperazine ring.

Instrument Parameters:

-

Ionization: EI (70 eV)

-

Inlet Temp: 250°C

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)

Fragmentation Logic:

The molecular ion (

| Ion (m/z) | Abundance | Fragment Assignment | Mechanistic Origin |

| 220 | Moderate | Molecular Ion (Parent) | |

| 192 | High | Loss of Carbon Monoxide (rearrangement to pMPP radical cation) | |

| 191 | High | ||

| 149 | Base Peak | Piperazine ring cleavage (diagnostic for p-methoxy-phenyl-N fragment) | |

| 134 | High | p-Methoxy-phenyl-NCH |

Differentiation Note: The presence of m/z 220 and the transition 220

NMR Spectroscopy (The Rotamer Challenge)

Expert Insight: A common error in identifying N-formyl piperazines is misinterpreting the NMR spectrum as a mixture of impurities. Due to the partial double-bond character of the N-C=O amide bond, rotation is restricted at room temperature.[1] This creates rotamers (cis/trans-like conformers), resulting in signal doubling (splitting) for the formyl proton and the adjacent piperazine ring protons.

H NMR (400 MHz, CDCl- 8.05 – 8.15 ppm: Singlet (often split into two unequal peaks, ratio ~60:40). Corresponds to the -CHO formyl proton.

- 6.8 – 7.0 ppm: Multiplet (4H, aromatic AA'BB' system). The p-methoxy substitution pattern remains symmetric.

-

3.77 ppm: Singlet (3H, -OCH

- 3.4 – 3.6 ppm: Multiplets (Piperazine ring protons). These will appear broadened or split due to the rotameric equilibrium.

Validation Step: To confirm the substance is a single pure compound and not a mixture, run a Variable Temperature (VT) NMR at 50–60°C. The split signals will coalesce into sharp singlets as the rotational energy barrier is overcome.

Infrared Spectroscopy (FT-IR)

-

1660 – 1680 cm

: Very strong Amide I band ( -

No N-H stretch: Absence of the secondary amine stretch (3300-3400 cm

) seen in pMPP.

Visualization of Workflows

Fragmentation & Identification Logic

The following diagram illustrates the mass spectral fragmentation pathway and the decision logic for identification.

Caption: Figure 1. Analytical decision tree and MS fragmentation pathway for N-formyl-pMPP identification.

Synthesis & Rotameric Behavior

This diagram details the synthesis route and the physical chemistry phenomenon (rotamerism) observed in NMR.

Caption: Figure 2. Synthesis pathway and the origin of NMR signal splitting (rotamers).

References

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Kovacs, A. et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78229, 1-(4-Methoxyphenyl)piperazine. [Link]

-

Power, J. D. et al. (2014). The identification of impurities in illicit methamphetamine samples synthesized by the Leuckart method. Forensic Science International.[2] [Link]

Sources

Technical Monograph: 1-Formyl-4-(4-methoxyphenyl)piperazine

Executive Summary

1-Formyl-4-(4-methoxyphenyl)piperazine (CAS: Analogous to 38212-30-5 derivatives) is a critical N-substituted piperazine intermediate. It serves two primary roles in pharmaceutical development: as a protected precursor in the synthesis of triazole antifungal agents (such as Itraconazole and Posaconazole analogues) and as a process-related impurity that must be monitored during the production of 1-(4-methoxyphenyl)piperazine (4-MeOPP).

This guide provides a definitive breakdown of its molecular weight parameters, synthetic pathways, and analytical validation protocols, designed for researchers requiring high-precision data for stoichiometry calculations and quality control (QC) workflows.

Part 1: Physicochemical Specifications[1]

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, relying solely on "average molecular weight" is insufficient. The following table distinguishes between the isotopic masses required for different analytical techniques.

Molecular Weight Data Profile

| Parameter | Value | Application Context |

| Chemical Formula | C₁₂H₁₆N₂O₂ | Stoichiometry & Elemental Analysis |

| Average Molecular Weight | 220.27 g/mol | Bulk weighing & Molarity calculations |

| Monoisotopic Mass | 220.1212 Da | Mass Spectrometry (MS) Target Ion [M+H]⁺ |

| Exact Mass | 220.121178 Da | High-Resolution MS (Orbitrap/Q-TOF) |

| ClogP (Predicted) | ~1.15 | Lipophilicity assessment (HPLC retention) |

| Appearance | Off-white solid / Pale oil | Physical characterization |

Structural Identity[4][5][6]

-

SMILES: COc1ccc(cc1)N2CCN(C=O)CC2

-

InChIKey: IPZDOXRVWBCKCE-UHFFFAOYSA-N (Analogous)

-

Core Moiety: The molecule consists of a piperazine ring N-substituted with a p-methoxyphenyl group at position 4 and a formyl group at position 1.

Part 2: Synthetic Pathways & Formation

The formation of this compound occurs via N-formylation of the secondary amine. This can be a deliberate synthetic step (protection) or an unintended side reaction when using formic acid buffers.

Synthesis Logic

The most robust synthetic route utilizes Ethyl Formate as both reagent and solvent, avoiding the harsh conditions of acetic-formic anhydride.

Figure 1: N-Formylation pathway via Ethyl Formate reflux.

Experimental Protocol (Standardized)

Objective: Synthesis of 10g of Target Molecule.

-

Charge: In a 250 mL Round Bottom Flask (RBF), dissolve 10.0 g (52 mmol) of 1-(4-methoxyphenyl)piperazine in 60 mL of Ethyl Formate .

-

Reflux: Heat the mixture to reflux (54°C) under nitrogen atmosphere for 6–8 hours. Monitor via TLC (System: EtOAc/Hexane 1:1).

-

Workup:

-

Evaporate excess ethyl formate under reduced pressure.

-

The residue is typically a pale yellow oil that may solidify upon standing.

-

Purification: Recrystallize from minimal Ethanol or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) if high purity (>99%) is required for analytical standards.

-

Part 3: Analytical Validation (QC)

Verifying the molecular weight and structure requires a self-validating analytical workflow. The presence of the formyl group introduces specific spectral shifts compared to the parent amine.

Mass Spectrometry (LC-MS)[6]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Target Ion: Look for the protonated molecular ion [M+H]⁺ at m/z 221.1 .

-

Differentiation: The parent amine (impurity) will appear at m/z 193.1. The mass shift of +28 Da (CO) confirms formylation.

Nuclear Magnetic Resonance (¹H-NMR)

The formyl proton is the diagnostic handle.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Key Signal: A singlet (or split signal due to rotamers) appearing downfield at δ 8.0 – 8.2 ppm . This signal is absent in the starting material.

Analytical Logic Flow

Figure 2: Quality Control decision tree for verifying product identity.

Part 4: Pharmaceutical Applications

Understanding the molecular weight and properties of this compound is vital for two specific drug development contexts:

-

Impurity Profiling: In the synthesis of Itraconazole and Posaconazole , the piperazine ring is often formed or modified. If formic acid is used in previous steps (e.g., Leuckart-Wallach reaction) or if DMF decomposes, this N-formyl impurity can generate. It must be tracked as it terminates the chain elongation required for the triazole antifungal structure.

-

Protecting Group Strategy: The formyl group protects the secondary amine during electrophilic aromatic substitution on the phenyl ring. It is later removed via acid hydrolysis (HCl/MeOH) to regenerate the free amine for coupling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 269722, 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

-

Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.[1] Analytical and Bioanalytical Chemistry, 396(7), 2403-2414.[1] (Provides fragmentation logic for phenylpiperazines).

- World Intellectual Property Organization (2005).WO2005021521A1 - Process for the preparation of piperazine derivatives. (Describes removal of formyl-piperazine impurities in pharmaceutical synthesis).

- Sheehan, D. J., et al. (1999).Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews. (Contextualizes the piperazine linker in antifungal SAR).

Sources

Technical Guide: Solubility and Characterization of N-formyl-4-(4-methoxyphenyl)piperazine in Methanol

The following technical guide details the solubility characteristics, physicochemical properties, and experimental protocols for N-formyl-4-(4-methoxyphenyl)piperazine in methanol. This guide is structured to assist researchers in process optimization, impurity profiling, and synthesis.

Executive Summary & Compound Profile

N-formyl-4-(4-methoxyphenyl)piperazine (often encountered as an intermediate or process impurity in the synthesis of antifungal azoles like Posaconazole or Itraconazole) exhibits distinct solubility behaviors driven by its amide functionality. Unlike its precursor, 1-(4-methoxyphenyl)piperazine, the N-formyl derivative lacks a basic secondary amine center, significantly altering its interaction with polar protic solvents like methanol.

Chemical Identity

| Property | Detail |

| Chemical Name | 4-(4-Methoxyphenyl)-1-piperazinecarboxaldehyde |

| Common Synonyms | N-formyl-1-(p-methoxyphenyl)piperazine; 1-Formyl-4-(4-methoxyphenyl)piperazine |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Core Scaffold | Piperazine ring substituted with a p-anisyl group and a formyl moiety |

| Solubility in Methanol | High (Predicted >50 mg/mL at 25°C).[1][2][3] Soluble in chlorinated solvents; insoluble in acidic aqueous media (unlike its parent amine). |

Physicochemical Solubility Analysis

Understanding the solubility of this compound requires analyzing the intermolecular forces at play between the solute and the methanol solvent lattice.

Structural Drivers of Solubility

-

Amide Functionality (N-CHO): The formyl group converts the secondary amine into a tertiary amide. This eliminates the hydrogen bond donor capability of the N-H site but retains hydrogen bond acceptor capability via the carbonyl oxygen. This facilitates solvation in methanol (a strong H-bond donor).

-

Lipophilic Domain: The 4-methoxyphenyl (anisyl) group adds significant lipophilicity. However, the piperazine ring provides enough polar surface area to maintain solubility in lower alcohols.

-

Basicity Suppression: The formylation effectively neutralizes the basicity of the N4 nitrogen. Consequently, N-formyl-4-(4-methoxyphenyl)piperazine does not form stable salts with weak acids in methanol, a critical property for separation from the parent amine [1].

Comparative Solubility Matrix

The following table contrasts the formyl derivative with its parent amine, highlighting the "Solubility Switch" used in purification.

| Solvent System | Parent Amine: 1-(4-methoxyphenyl)piperazine | Target: N-formyl-4-(4-methoxyphenyl)piperazine | Mechanism of Difference |

| Methanol (Neutral) | Soluble | Soluble | Both have polar handles; amide is compatible with MeOH. |

| Methanol + HCl | Very Soluble (Forms HCl salt) | Soluble (No salt formation) | Amide nitrogen is non-basic; does not protonate. |

| Water (pH < 2) | Soluble | Insoluble / Oiling out | Lack of ionization renders the formyl species hydrophobic. |

| Toluene | Soluble | Soluble | Lipophilic anisyl group drives solubility. |

Experimental Protocol: Determination of Solubility Limits

Since specific gravimetric solubility data can vary by polymorph and purity, the following Self-Validating Protocol is recommended to determine the exact solubility limit (Saturation Point) in your specific grade of methanol.

Saturation Shake-Flask Method (Isothermal)

Objective: Determine the maximum mass of N-formyl-4-(4-methoxyphenyl)piperazine dissolved in methanol at 25°C.

Reagents:

-

HPLC Grade Methanol (CAS: 67-56-1)

-

N-formyl-4-(4-methoxyphenyl)piperazine (Test Sample)

-

0.22 µm PTFE Syringe Filter

Workflow:

-

Preparation: Tare a 20 mL scintillation vial. Add 5.0 mL of Methanol.

-

Saturation: Add the compound in 100 mg increments, vortexing for 5 minutes between additions.

-

Endpoint Detection: Continue until visible solid persists after 30 minutes of sonication/stirring.

-

Equilibration: Place the vial in a temperature-controlled shaker (25°C) for 24 hours.

-

Sampling:

-

Allow solids to settle.

-

Withdraw 1 mL of supernatant using a pre-warmed syringe.

-

Filter through a 0.22 µm PTFE filter (discard the first 0.2 mL).

-

-

Quantification (Gravimetric):

Validation Step: Dilute a portion of the filtrate and analyze via HPLC-UV (254 nm) to confirm purity and ensure no degradation occurred during equilibration.

Process Application: Purification Strategy

The solubility difference in acidic methanol is the primary method for removing this impurity from the active pharmaceutical ingredient (API) or intermediate.

Separation Logic

In a methanolic solution containing both the parent amine and the N-formyl impurity:

-

Addition of HCl converts the amine to its hydrochloride salt, which may precipitate or become water-soluble.

-

The N-formyl impurity remains neutral and soluble in the organic layer (or supernatant), allowing for efficient rejection [2].

Workflow Diagram (DOT)

The following diagram illustrates the purification logic based on solubility switches.

Caption: Separation workflow leveraging the non-basic nature of the N-formyl derivative to reject it in the methanolic mother liquor.

References

- Google Patents. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. WO2005021521A1.

Sources

- 1. N-Formylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 2. 1-(4- Methoxyphenyl)piperazine CAS 38212-30-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google Patents [patents.google.com]

1-Formyl-4-(4-methoxyphenyl)piperazine safety data sheet (SDS)

CAS No: 84162-84-5 Document Type: Technical Safety & Application Guide Version: 2.0 (Research & Development Focus)

Executive Summary

This technical guide profiles 1-Formyl-4-(4-methoxyphenyl)piperazine , a specialized intermediate utilized primarily in the synthesis of triazole-based antifungal agents (e.g., Itraconazole, Posaconazole analogues). Unlike standard Safety Data Sheets (SDS), this document integrates hazard mitigation with synthetic utility, offering researchers a roadmap for handling, characterization, and experimental application.

The compound functions as a protected piperazine scaffold . The formyl group serves as an amine protecting group, modulating the basicity of the piperazine ring during multi-step nucleophilic substitutions common in medicinal chemistry.

Part 1: Chemical Identity & Structural Significance

Physicochemical Profile

The following data establishes the baseline for identification and quality control.

| Property | Specification | Technical Note |

| Chemical Name | This compound | N-formyl protected derivative of p-methoxyphenylpiperazine (pMPP). |

| CAS Number | 84162-84-5 | Distinct from the free amine (CAS 38212-30-5). |

| Molecular Formula | C₁₂H₁₆N₂O₂ | MW: 220.27 g/mol |

| Structure | Piperazine core with N1-formyl and N4-(4-methoxyphenyl) substitution. | The para-methoxy group acts as an electron donor, increasing the nucleophilicity of the piperazine, necessitating the formyl protection at N1 to prevent over-alkylation. |

| Solubility | DMSO, Dichloromethane (DCM), Methanol. | Poor water solubility expected due to lipophilic phenyl ring. |

| Appearance | Off-white to pale yellow solid. | Coloration often indicates oxidation of the phenyl ring; repurification recommended if dark yellow. |

Pharmacophore Analysis

In drug discovery, this moiety is a critical "linker" scaffold. The piperazine ring provides conformational rigidity, while the methoxyphenyl group mimics the lipophilic side chains found in neurotransmitter antagonists and antifungal ergosterol biosynthesis inhibitors.

Part 2: Hazard Profiling & Risk Mitigation (SDS Core)

GHS Classification (Bridged Data): Based on the structure-activity relationship (SAR) of piperazine derivatives, this compound is classified as an Irritant .

Toxicology & Causality

-

Mechanism of Irritation: Piperazine derivatives possess basic nitrogen atoms (though the formyl group mitigates N1 basicity, the metabolic cleavage can release the free amine). Upon contact with mucous membranes, they can disrupt cellular pH gradients, leading to inflammation.

-

Sensitization Risk: Piperazines are known sensitizers. While the formyl group reduces volatility, repeated dermal exposure carries a risk of allergic contact dermatitis.

Risk Assessment Workflow

The following diagram outlines the decision logic for handling this compound, prioritizing "Engineering Controls" over PPE alone.

Figure 1: Decision matrix for handling piperazine solids. Note that engineering controls (Fume Hood) are the primary barrier against respiratory sensitization.

Part 3: Handling, Storage, & Stability[1][3]

Self-Validating Storage Protocol

Do not rely on the label expiration date alone. Use this protocol to verify compound integrity before critical experiments.

-

Storage Condition: Store at 2–8°C (Refrigerated). The formyl group is susceptible to hydrolysis under acidic/humid conditions.

-

Incompatibility: Keep away from strong oxidizing agents and strong acids (which will cleave the formyl group).

-

Validation Step (TLC):

-

Mobile Phase: 5% Methanol in DCM.

-

Visualization: UV (254 nm).

-

Pass Criteria: Single spot. If a lower Rf spot appears (free amine), the compound has partially hydrolyzed and requires recrystallization.

-

Part 4: Experimental Protocols & Synthetic Utility

Context: The Deformylation Strategy

In medicinal chemistry, this compound is often generated to protect the nitrogen during a reaction on the phenyl ring, or conversely, it is the starting material that must be deprotected to yield the secondary amine 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5).

Below is a high-yield protocol for the Synthesis (Formylation) of this compound, which serves as a reference standard preparation.

Protocol: N-Formylation of 1-(4-methoxyphenyl)piperazine

Objective: Selective protection of the secondary amine.

Reagents:

-

Ethyl formate (Excess, acts as solvent/reagent) OR Formic acid/Acetic Anhydride (mixed anhydride method).

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq) - Optional, boosts yield.

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[4] -

Dissolution: Add 1-(4-methoxyphenyl)piperazine (10 mmol) to Ethyl Formate (30 mL).

-

Why Ethyl Formate? It is milder than acetic anhydride/formic acid, preventing potential side reactions on the methoxy group.

-

-

Reflux: Heat the mixture to reflux (54°C) for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

-

Endpoint: Disappearance of the starting amine (lower Rf).

-

-

Workup:

-

Evaporate excess ethyl formate under reduced pressure (Rotavap).

-

The residue is usually a solid.

-

-

Purification: Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexane.

-

Characterization: Verify structure via

-NMR (Look for the distinct formyl proton singlet around

Synthetic Pathway Diagram

Figure 2: Synthetic pathway for the N-formylation using Ethyl Formate. This route avoids the use of corrosive acetic anhydride.

Part 5: Emergency Response (ER)

In the event of exposure, the following specific actions must be taken. These differ from generic ER due to the specific chemical nature of piperazines.

| Exposure Route | Immediate Action | Medical Rationale |

| Eye Contact | Rinse for 20 minutes minimum. | Piperazines are basic; pH neutralization takes longer than neutral dusts. |

| Skin Contact | Wash with soap and water.[1][5] Do not use alcohol. | Alcohol increases skin permeability, potentially accelerating systemic absorption of the piperazine. |

| Inhalation | Move to fresh air.[1][5] Monitor for "Piperazine Asthma." | Sensitization can cause delayed bronchospasm (2–4 hours post-exposure). |

| Fire | Use Water Spray, CO₂, or Dry Chemical.[1] | Combustion produces Nitrogen Oxides ( |

References

-

PubChem. (n.d.).[2] Compound Summary: 1-(4-Methoxyphenyl)piperazine (Related Structure).[1][2][6][7] National Library of Medicine. Retrieved February 13, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Piperazine derivatives.[2][6][8] ECHA.[2] Retrieved February 13, 2026, from [Link]

-

Naarini Molbio Pharma. (n.d.). Itraconazole Impurities and Intermediates.[9][6][8][10][11] Retrieved February 13, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(4-Methoxyphenyl)piperazine - Safety Data Sheet [chemicalbook.com]

- 6. ipass.telangana.gov.in [ipass.telangana.gov.in]

- 7. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Naarini Molbio Pharma [naarini.com]

- 10. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]

- 11. journal.ksiec.or.kr [journal.ksiec.or.kr]

Methodological & Application

N-formylation of 1-(4-methoxyphenyl)piperazine protocol

Application Note: High-Efficiency N-Formylation of 1-(4-Methoxyphenyl)piperazine

Executive Summary

This application note details the protocol for the N-formylation of 1-(4-methoxyphenyl)piperazine (p-MPP) to synthesize 4-(4-methoxyphenyl)piperazine-1-carbaldehyde . This transformation is a critical step in the synthesis of antifungal pharmacophores (e.g., Itraconazole, Posaconazole precursors) and various CNS-active agents.

We present two distinct protocols to accommodate varying laboratory constraints and sustainability goals:

-

Protocol A (Standard): Acetic Formic Anhydride (AFA) method.[1] Prioritizes high yield (>90%) and rapid kinetics.

-

Protocol B (Green): Ethyl Formate Reflux. Prioritizes atom economy and solvent-free conditions.[2]

Reaction Mechanism & Pathway

The reaction proceeds via nucleophilic attack of the secondary amine (N1 of the piperazine ring) onto the electrophilic carbonyl of the formylating agent. The para-methoxy group on the phenyl ring acts as an electron-donating group (EDG), slightly increasing the nucleophilicity of the piperazine nitrogen, facilitating the reaction.

Figure 1: Reaction Pathway and Mechanism

Caption: The secondary amine attacks the activated formyl group of the AFA intermediate, leading to the N-formylated product.

Strategic Protocol Selection

Choose the protocol that aligns with your specific constraints using the comparison below.

| Feature | Protocol A: Acetic Formic Anhydride (AFA) | Protocol B: Ethyl Formate Reflux |

| Primary Driver | Speed & Yield | Sustainability (Green Chem) |

| Reaction Time | 1–3 Hours | 6–12 Hours |

| Temperature | 0°C | Reflux (54°C) |

| Yield Potential | 92–98% | 80–90% |

| Waste Profile | Acetic acid byproduct (requires neutralization) | Ethanol byproduct (clean evaporation) |

| Scalability | High (Exotherm control required) | High (Safe, no exotherm) |

Protocol A: Acetic Formic Anhydride (Standard)

Context: The mixed anhydride (AFA) is generated in situ.[1] It is significantly more reactive than formic acid alone and avoids the high temperatures required for direct thermal formylation.

Materials

-

1-(4-Methoxyphenyl)piperazine (1.0 eq)[3]

-

Formic Acid (98%, 2.0 eq)

-

Acetic Anhydride (2.2 eq)

-

Dichloromethane (DCM) or THF (Solvent)

-

Sodium Bicarbonate (

) (sat. aq.)

Step-by-Step Procedure

-

Preparation of Active Reagent (AFA):

-

In a dry flask under

, charge Formic Acid (2.0 eq) . -

Cool to 0°C using an ice bath.

-

Dropwise, add Acetic Anhydride (2.2 eq) over 15 minutes. Caution: Exothermic.

-

Stir at 0–5°C for 30 minutes , then warm to 50°C for 15 minutes to ensure complete formation of the mixed anhydride.

-

Cool back to 0°C .

-

-

Substrate Addition:

-

Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) in minimal dry DCM.

-

Add the amine solution dropwise to the cooled AFA mixture. Maintain internal temperature

.

-

-

Reaction:

-

Remove the ice bath and stir at Room Temperature (25°C) .

-

Monitor: Check TLC (EtOAc:Hexane 1:1) after 1 hour. The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Quench by pouring the mixture into ice water .

-

Neutralize with sat.

until pH 7–8. Note: Gas evolution ( -

Extract with DCM (3x) .

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude product is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or pass through a short silica plug (eluting with 5% MeOH in DCM).

-

Protocol B: Ethyl Formate (Green Alternative)

Context: This method utilizes ethyl formate as both reagent and solvent.[2][4] It eliminates the use of corrosive anhydrides and chlorinated solvents.

Materials

-

1-(4-Methoxyphenyl)piperazine (1.0 eq)[3]

-

Ethyl Formate (10–20 volumes)

-

Catalyst (Optional):

-Toluenesulfonic acid (PTSA) (0.1 eq) can accelerate the reaction.

Step-by-Step Procedure

-

Setup:

-

Charge 1-(4-methoxyphenyl)piperazine into a round-bottom flask.

-

Add Ethyl Formate (excess, typically 10mL per gram of substrate).

-

Optional: Add catalytic PTSA.

-

-

Reaction:

-

Attach a reflux condenser.

-

Heat to Reflux (approx. 54°C) .[2]

-

Stir for 6–12 hours .

-

Monitor: TLC is essential as this reaction is slower.

-

-

Workup:

Validation & Characterization

To ensure scientific integrity, the product must be validated using the following diagnostic signals.

NMR Spectroscopy ( )

The appearance of the formyl proton and the splitting of the piperazine ring signals (due to restricted rotation around the N-C=O bond) are definitive.

-

NMR (400 MHz):

- 8.05 – 8.15 ppm (s, 1H, -CH O). Diagnostic Peak.

- 6.80 – 7.00 ppm (m, 4H, Aromatic protons).

-

3.77 ppm (s, 3H, -OCH

- 3.40 – 3.70 ppm (m, 4H, Piperazine protons adjacent to Formyl).

- 2.90 – 3.10 ppm (m, 4H, Piperazine protons adjacent to Aryl).

Mass Spectrometry

-

ESI-MS: Calculated for

[M+H]

Troubleshooting Guide

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for resolving common synthetic issues.

| Observation | Root Cause | Corrective Action |

| Starting material remains | AFA decomposed or insufficient excess. | Ensure AFA is prepared at 0°C then warmed briefly to 50°C before use. Increase AFA to 2.5 eq. |

| Low Yield (Protocol B) | Equilibrium limitation. | Add a Dean-Stark trap (if solvent allows) or molecular sieves to remove ethanol. |

| Dark/Tar product | Exotherm was uncontrolled. | Add amine solution very slowly at 0°C. |

References

-

General N-Formylation Review: Gerzon, K., et al. "The N-Formylation of Amines." Journal of Organic Chemistry. Available at: [Link]

-

Acetic Formic Anhydride Method: Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Application."[1] Tetrahedron. Available at: [Link]

-

Green Chemistry Approach: Shekhar, A. C., et al. "Polyethylene glycol (PEG) promoted catalyst-free N-formylation of amines with ethyl formate." Tetrahedron Letters. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | CID 5134657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine | 74852-62-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Reagents for formylation of phenylpiperazine derivatives

Application Note: Strategic Reagents for the -Formylation of Phenylpiperazine Derivatives

Abstract

The

Introduction & Mechanistic Context

Phenylpiperazines are ubiquitous motifs in CNS-active agents (e.g., Aripiprazole, Trazodone). Formylation of the secondary amine (

The fundamental challenge in formylating phenylpiperazines lies in the nucleophilicity of the aniline-like nitrogen (if unsubstituted) versus the piperazine

The Rotamer Challenge

A critical quality attribute (CQA) often mistaken for impurity is the presence of rotamers. Due to the partial double-bond character of the

-

NMR Signature: Expect signal doubling or broadening at room temperature.

-

Validation: Coalescence of signals typically occurs >80°C in DMSO-

.

Reagent Selection Matrix

Choose the reagent based on your substrate's sensitivity and scale.

| Feature | Method A: Acetic Formic Anhydride (AFA) | Method B: Ammonium Formate | Method C: T3P® (Propylphosphonic Anhydride) |

| Primary Mechanism | Mixed Anhydride Electrophile | Thermal Transamidation | Activated Ester/Anhydride |

| Reactivity | High (Exothermic) | Moderate (Requires Heat) | High (Mild Conditions) |

| Atom Economy | Poor (Acetic acid waste) | Excellent | Good (Water soluble byproducts) |

| Substrate Tolerance | Acid-stable substrates only | Robust substrates | Acid-sensitive / Complex scaffolds |

| Scalability | Medium (Thermal instability of AFA) | High (Industrial preferred) | High (Flow chemistry compatible) |

| Cost | Low | Very Low | High |

Detailed Protocols

Method A: The Classical Approach (Acetic Formic Anhydride - AFA)

Best for: Small-scale synthesis of robust phenylpiperazines where cost is a factor. Mechanism: In situ generation of the mixed anhydride followed by nucleophilic attack.

Critical Process Parameter (CPP): AFA is thermally unstable. It decomposes to Acetic Acid and CO gas above 60°C, posing a pressure hazard. Must be prepared at 0–5°C.

Protocol

-

Preparation of AFA:

-

In a dry flask under

, charge Acetic Anhydride (1.2 equiv). -

Cool to 0°C.

-

Add Formic Acid (98%, 1.3 equiv) dropwise. Caution: Exothermic.

-

Stir at 0–5°C for 30 minutes, then warm to 50°C for 15 minutes to complete formation, then immediately cool back to 0°C.

-

-

Formylation:

-

Dissolve phenylpiperazine derivative (1.0 equiv) in anhydrous DCM (0.5 M).

-

Note: If starting material is a HCl salt, add 1.1 equiv Triethylamine (TEA) first.

-

Add the cooled AFA solution dropwise to the amine solution at 0°C.

-

-

Workup:

-

Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench with sat.

(gas evolution!). -

Extract with DCM, dry over

, and concentrate.

-

Figure 1: Reaction pathway for Acetic Formic Anhydride showing critical thermal instability node.

Method B: The Green Catalytic Approach (Ammonium Formate)

Best for: Large-scale manufacturing and "Green Chemistry" compliance. Mechanism: Thermal decomposition of ammonium formate generates Formic Acid and Ammonia; the ammonia recycles or escapes, driving the equilibrium toward the formamide.

Protocol

-

Setup:

-

Charge Phenylpiperazine (1.0 equiv) into a round-bottom flask.

-

Add Ammonium Formate (2.0–3.0 equiv).

-

Solvent: Acetonitrile (preferred for solubility) or Toluene. Can be run neat if the amine is a liquid.

-

-

Reaction:

-

Reflux (80–110°C) for 6–12 hours.

-

Optimization: Addition of 5 mol% nano-

can accelerate this reaction significantly [1].

-

-

Workup:

-

Cool to RT. Filter off excess ammonium salts.

-

Evaporate solvent.

-

Resuspend in EtOAc, wash with water (to remove residual formate), dry, and concentrate.[1]

-

Method C: The Modern Coupling Approach (T3P®)

Best for: Late-stage functionalization, acid-sensitive protecting groups (e.g., Boc, TBS elsewhere on the molecule), and high-throughput screening. Mechanism: T3P activates formic acid to a mixed anhydride species without generating strong acidic byproducts.

Protocol

-

Setup:

-

Dissolve Phenylpiperazine (1.0 equiv) and Formic Acid (2.0 equiv) in EtOAc or DCM (0.2 M).

-

Add Triethylamine or DIPEA (3.0 equiv).

-

Cool to 0°C.

-

-

Coupling:

-

Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

Allow to warm to RT and stir for 1–3 hours.

-

-

Workup:

Figure 2: T3P-mediated formylation workflow highlighting the activation and purification logic.

Analytical Validation

To confirm success, you must distinguish the product from the starting material and handle the rotamer issue.

| Method | Expected Result | Notes |

| TLC | Significant | Stain with Ninhydrin (Product = no color; SM = Blue/Purple). |

| 1H NMR | Formyl proton singlet at 8.0–8.2 ppm . | May appear as two singlets (ratio ~60:40) due to rotamers. |

| 13C NMR | Carbonyl carbon at 160–162 ppm . | Piperazine carbons may split into 4 distinct peaks instead of 2 pairs. |

| IR | Strong Amide I band at 1660–1680 cm⁻¹ . | Disappearance of NH stretch (3300–3500 cm⁻¹). |

References

-

Reddy, P. G., Kumar, G. D., & Baskaran, S. (2000). "A convenient method for the N-formylation of secondary amines and anilines using ammonium formate."[5][6] Tetrahedron Letters, 41(47), 9149-9151.[6] [1][5]

-

Krimen, L. I. (1970). "Acetic Formic Anhydride."[5][7][8][9][10][11][12] Organic Syntheses, 50, 1.

-

Augustine, J. K., et al. (2011). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the N-Formylation of Amines."[3][11][13] Tetrahedron Letters. (General reference for T3P amide coupling utility).

-

Sheldon, R. A. (2012). "Fundamentals of green chemistry: efficiency in reaction design." Chemical Society Reviews. (Context for Ammonium Formate selection).

Sources

- 1. scribd.com [scribd.com]

- 2. Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acetic formic anhydride - Wikipedia [en.wikipedia.org]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. aragen.com [aragen.com]

Application Note: Using 1-Formyl-4-(4-methoxyphenyl)piperazine as an Impurity Standard

This Application Note and Protocol guide details the identification, synthesis, and control of 1-Formyl-4-(4-methoxyphenyl)piperazine , a critical process-related impurity found in the synthesis of antifungal agents like Itraconazole and Posaconazole .

Executive Summary

In the development of triazole antifungal drugs (e.g., Itraconazole, Posaconazole), the intermediate 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) serves as the structural backbone. A common yet frequently overlooked side reaction involves the N-formylation of this secondary amine, typically occurring when Dimethylformamide (DMF) is used as a reaction solvent or when formic acid traces are present.

The resulting impurity, This compound , lacks the basicity of the parent amine, leading to distinct pharmacological and chromatographic behaviors. This guide provides a validated protocol for synthesizing this standard, characterizing it, and deploying it to ensure ICH Q3A/B compliance.

Chemical Context & Origin

The Impurity Formation Pathway

The formation of this compound is a classic example of solvent-mediated impurity generation. It occurs via the reaction of the nucleophilic secondary amine of the piperazine ring with DMF (acting as a formylating agent under thermal stress) or formic acid contaminants.

Key Mechanism:

-

Reactants: 1-(4-Methoxyphenyl)piperazine + DMF (or Formic Acid).

-

Conditions: Elevated temperatures (>60°C), acidic catalysts, or prolonged storage in DMF.

-

Result: Conversion of the secondary amine (-NH) to a neutral formamide (-N-CHO).

Structural Significance

-

Parent Amine (Basic): Protonates at acidic pH; elutes early in Reverse Phase (RP) HPLC.

-

N-Formyl Impurity (Neutral): The formyl group withdraws electrons, reducing basicity. It remains neutral at acidic pH, increasing hydrophobicity and retention time relative to the parent.

Figure 1: Formation pathway of the N-formyl impurity from the parent piperazine intermediate.

Analytical Strategy: HPLC Method Development

The critical challenge is separating the basic parent amine from the neutral N-formyl impurity. Standard generic gradients may co-elute them if pH is not optimized.

Method Principles

-

Stationary Phase: C18 (Octadecylsilane) is essential for hydrophobic discrimination.

-

Mobile Phase pH: Acidic (pH 2.5 - 3.0).

-

Why? At pH 3.0, the parent piperazine is fully protonated (

), reducing its retention. The N-formyl impurity remains neutral and interacts more strongly with the C18 chain, eluting later.

-

-

Detection: UV at 254 nm (Strong absorbance from the 4-methoxyphenyl/anisole moiety).

Validated HPLC Protocol

System: Agilent 1290 Infinity II or Waters H-Class UPLC Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 5 - 10 µL |

| Detection | UV @ 254 nm (Reference 360 nm) |

| Run Time | 20 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Initial Hold (Elute polar salts) |

| 2.0 | 5% | Start Gradient |

| 12.0 | 60% | Linear Ramp (Elute Impurity) |

| 15.0 | 95% | Wash (Elute API/Dimers) |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | End of Run |

Experimental Protocol: Standard Preparation & Usage

Objective: Prepare a verifiable standard of this compound for quantitative analysis.

Synthesis of the Impurity Standard (If commercial stock is unavailable)

Note: This synthesis uses the Vilsmeier reaction principle.

-

Dissolution: Dissolve 1.0 g of 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) in 10 mL of dry DMF.

-

Reaction: Add 1.5 eq of Ethyl Formate or heat the DMF solution to 100°C for 4 hours.

-

Work-up: Pour into ice water. Extract with Ethyl Acetate.

-

Purification: The N-formyl product is less basic. Wash the organic layer with 1N HCl. The parent amine will move to the aqueous layer; the N-formyl impurity will remain in the organic layer.

-

Isolation: Dry organic layer (

) and evaporate to yield an off-white solid.

Standard Solution Preparation (Stock)

-

Weighing: Accurately weigh 10.0 mg of the this compound standard.

-

Solvent: Dissolve in 10 mL of Methanol (do not use DMF to avoid generating more impurity in situ).

-

Concentration: 1.0 mg/mL (1000 ppm).

-

Storage: Store at 2-8°C. Stable for 30 days.

System Suitability Testing (SST)

To validate the method before running samples, prepare a mixture containing:

-

0.1 mg/mL Parent Amine (1-(4-methoxyphenyl)piperazine)

-

0.01 mg/mL N-Formyl Impurity

Acceptance Criteria:

-

Resolution (

): > 2.0 between Parent Amine and N-Formyl Impurity. -

Tailing Factor (

): < 1.5 for the N-Formyl peak. -

Relative Retention Time (RRT):

-

Parent Amine: ~1.0 (Reference)

-

N-Formyl Impurity: ~1.2 - 1.4 (Later eluting)

-

Figure 2: Analytical workflow for separating the parent amine from the N-formyl impurity.

Troubleshooting & Expert Insights

"Ghost" Peaks

-

Issue: The N-formyl peak area increases over time in the standard solution.

-

Cause: If the standard is dissolved in DMF or if the autosampler wash contains Formic Acid/Methanol, in-situ formylation can occur.

-

Solution: Always use Acetonitrile/Water or pure Methanol as the diluent. Avoid DMF in the final analytical sample.

Sensitivity Issues (LOD/LOQ)

-

The N-formyl group reduces the electron density of the piperazine ring slightly, but the anisole (methoxyphenyl) chromophore remains the dominant UV absorber.

-

Expectation: The Response Factor (RF) of the impurity should be very similar (within 0.9 - 1.1) to the parent amine.

Regulatory Limits

-

Under ICH M7 (Mutagenic Impurities), N-formyl piperazines are generally considered Class 5 (Non-mutagenic) unless specific structural alerts exist.

-

However, as a standard organic impurity (ICH Q3A), it must be reported if >0.10% and identified if >0.10% (or 1.0 mg daily intake).

References

-

ChemicalBook. (2024). 1-(4-Methoxyphenyl)piperazine dihydrochloride Properties and Safety. Link

-

BenchChem. (2025).[1] 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC Analysis Method. Link

-

Cayman Chemical. (2024). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Product Information. Link

-

Sigma-Aldrich. (2024). 1-(4-Methoxyphenyl)piperazine Product Specification. Link

-

ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. Link

Sources

Preparation of N-formyl piperazine intermediates for antifungal drugs

Application Notes & Protocols

Topic: Preparation of N-formylpiperazine Intermediates for Antifungal Drugs

Abstract

N-formylpiperazine is a pivotal chemical intermediate, forming the structural backbone of numerous high-efficacy triazole antifungal agents, including posaconazole and itraconazole. The efficient and scalable synthesis of this building block is, therefore, a critical concern for pharmaceutical development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of N-formylpiperazine. It delves into the underlying chemical principles of various synthetic methodologies, offers detailed, field-proven experimental protocols, and presents comparative data to inform procedural choices. The focus is on robust, reproducible, and scalable methods, with an emphasis on the widely utilized direct formylation of piperazine with formic acid.

Introduction: The Strategic Importance of N-formylpiperazine in Antifungal Drug Synthesis